
N-(2-Hydroxy-4-methylsulfanylbutyl)-1,3,5-trimethylpyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Hydroxy-4-methylsulfanylbutyl)-1,3,5-trimethylpyrazole-4-carboxamide, also known as PBIT, is a pyrazole derivative that has been extensively studied for its potential applications in scientific research. PBIT has shown promising results in various studies, including its use as an anticancer agent, a neuroprotective agent, and a modulator of the immune system.
作用機序
The mechanism of action of N-(2-Hydroxy-4-methylsulfanylbutyl)-1,3,5-trimethylpyrazole-4-carboxamide involves its ability to modulate various signaling pathways in cells. N-(2-Hydroxy-4-methylsulfanylbutyl)-1,3,5-trimethylpyrazole-4-carboxamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular metabolism and energy homeostasis. N-(2-Hydroxy-4-methylsulfanylbutyl)-1,3,5-trimethylpyrazole-4-carboxamide has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-(2-Hydroxy-4-methylsulfanylbutyl)-1,3,5-trimethylpyrazole-4-carboxamide has been shown to have various biochemical and physiological effects, including its ability to induce apoptosis, inhibit cell proliferation, and modulate the immune system. N-(2-Hydroxy-4-methylsulfanylbutyl)-1,3,5-trimethylpyrazole-4-carboxamide has also been shown to protect neurons from oxidative stress and inflammation, which may have potential applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using N-(2-Hydroxy-4-methylsulfanylbutyl)-1,3,5-trimethylpyrazole-4-carboxamide in lab experiments is its ability to selectively target cancer cells, while leaving normal cells unaffected. Additionally, N-(2-Hydroxy-4-methylsulfanylbutyl)-1,3,5-trimethylpyrazole-4-carboxamide has been shown to have low toxicity in animal models, making it a potentially safe and effective therapeutic agent. However, one limitation of using N-(2-Hydroxy-4-methylsulfanylbutyl)-1,3,5-trimethylpyrazole-4-carboxamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on N-(2-Hydroxy-4-methylsulfanylbutyl)-1,3,5-trimethylpyrazole-4-carboxamide, including its potential use as a therapeutic agent for various diseases, such as cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanisms of action of N-(2-Hydroxy-4-methylsulfanylbutyl)-1,3,5-trimethylpyrazole-4-carboxamide and to identify potential targets for its use in various scientific fields. Finally, the development of more efficient synthesis methods for N-(2-Hydroxy-4-methylsulfanylbutyl)-1,3,5-trimethylpyrazole-4-carboxamide may also be an area of future research.
合成法
The synthesis of N-(2-Hydroxy-4-methylsulfanylbutyl)-1,3,5-trimethylpyrazole-4-carboxamide involves the reaction of 4-methylsulfanylbutylamine with 1,3,5-trimethylpyrazole-4-carboxylic acid, followed by the addition of hydroxylamine hydrochloride and triethylamine. The resulting compound is then purified through recrystallization.
科学的研究の応用
N-(2-Hydroxy-4-methylsulfanylbutyl)-1,3,5-trimethylpyrazole-4-carboxamide has been studied for its potential applications in various scientific fields, including cancer research, neuroprotection, and immunomodulation. In cancer research, N-(2-Hydroxy-4-methylsulfanylbutyl)-1,3,5-trimethylpyrazole-4-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(2-Hydroxy-4-methylsulfanylbutyl)-1,3,5-trimethylpyrazole-4-carboxamide has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation. Additionally, N-(2-Hydroxy-4-methylsulfanylbutyl)-1,3,5-trimethylpyrazole-4-carboxamide has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
N-(2-hydroxy-4-methylsulfanylbutyl)-1,3,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2S/c1-8-11(9(2)15(3)14-8)12(17)13-7-10(16)5-6-18-4/h10,16H,5-7H2,1-4H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBGBADHRDLGNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC(CCSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

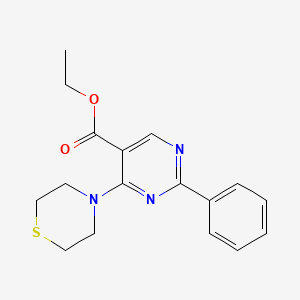
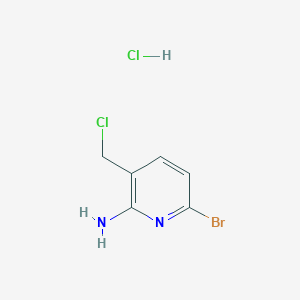

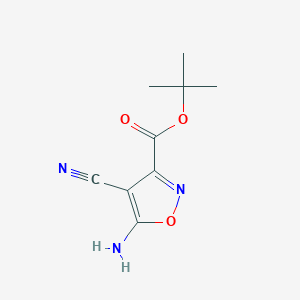
![8-(3-methoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2927094.png)
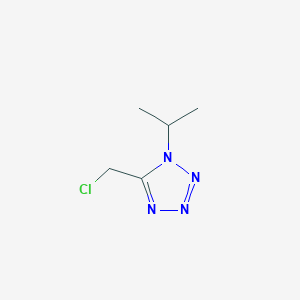

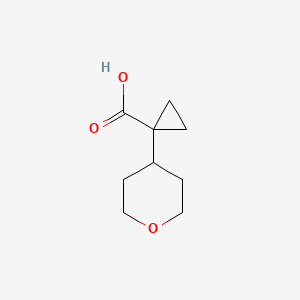
![3-[4-(Furan-2-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2927100.png)
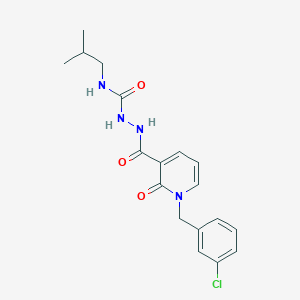
![methyl 2-{[(3-ethoxy-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}acetate](/img/structure/B2927102.png)


